4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
4-ethyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-ylhydrosulfide (E4M2P1T5-4H1T3H) is an organic compound belonging to the class of thiazoles. It is a white crystalline solid that has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antioxidant, and antifungal properties, as well as being a potential anti-cancer agent. It has been used in various laboratory experiments, with promising results.
Scientific Research Applications
Convenient Access to Heterocyclic Compounds
A study by Nikpour and Motamedi (2015) detailed the synthesis of a range of heterocyclic compounds, including triazolo-thiadiazol and triazol-triazines. These compounds are synthesized through reactions involving amino-triazoles and phenylisothiocyanate, leading to hydrosulfide derivatives. Such pathways are essential for developing new chemical entities with potential application in various scientific and pharmacological research areas (Nikpour & Motamedi, 2015).
Antimicrobial and Antifungal Activities
Research by Abdelhamid et al. (2010) explored the synthesis of 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, [1,2,4]triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, demonstrating significant antimicrobial activities. These findings highlight the potential of such compounds in developing new antimicrobial agents (Abdelhamid et al., 2010).
Antioxidative Activity
Tumosienė et al. (2014) synthesized novel S-substituted derivatives of triazole-thiones, exhibiting significant antioxidative activities. These compounds provide a foundation for the development of antioxidants with potential therapeutic applications (Tumosienė et al., 2014).
Fungicidal Activity
El-Telbani, Swellem, and Nawwar (2007) conducted a study on the condensation of amino-triazole-thiol with ethyl cyanoacetate, leading to compounds with preliminary fungicidal activity. This research underscores the utility of such heterocyclic compounds in developing new fungicides (El-Telbani et al., 2007).
Pharmacological Properties
A study by Maliszewska-Guz et al. (2005) focused on the synthesis and pharmacological evaluation of triazole and thiadiazole derivatives, demonstrating their impact on the central nervous system in mice. These findings suggest potential applications in neurological research and therapy (Maliszewska-Guz et al., 2005).
properties
IUPAC Name |
4-ethyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c1-3-18-12(16-17-14(18)19)11-9(2)15-13(20-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTIQGMPSNYHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(N=C(S2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133872 | |
Record name | 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219860-19-2 | |
Record name | 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219860-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2,4-dihydro-5-(4-methyl-2-phenyl-5-thiazolyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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